molecular formula C18H17N3O4S B5218061 4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide

4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide

Cat. No. B5218061
M. Wt: 371.4 g/mol
InChI Key: TZCNHRPXIUGBPZ-UHFFFAOYSA-N
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Description

4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a sulfonamide derivative of a tetrahydrocyclopenta[c]quinoline and is commonly referred to as NQDI-1.

Mechanism of Action

NQDI-1 binds to the ATP-binding pocket of IKKβ, thereby inhibiting its activity. This leads to the inhibition of the activation of NF-κB and the downstream signaling pathways. The inhibition of NF-κB signaling by NQDI-1 has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
Biochemical and physiological effects:
In addition to its potential therapeutic applications, NQDI-1 has also been studied for its biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the regulation of inflammation. NQDI-1 has also been shown to improve insulin sensitivity and glucose tolerance in animal models of obesity and diabetes.

Advantages and Limitations for Lab Experiments

NQDI-1 has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it suitable for in vitro and in vivo studies. It is also stable and has a long half-life, which allows for prolonged exposure to cells and tissues. However, NQDI-1 has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

For research include investigating the pharmacokinetics and pharmacodynamics of NQDI-1, optimizing its formulation for better solubility and bioavailability, and conducting clinical trials to evaluate its safety and efficacy in humans. Additionally, NQDI-1 can be used as a tool compound to study the role of IKKβ and NF-κB signaling in various diseases.

Synthesis Methods

The synthesis of NQDI-1 involves the reaction of 3-nitrophenylhydrazine with 1,2,3,4-tetrahydroisoquinoline-3-carboxaldehyde, followed by the reaction of the resulting product with sulfonyl chloride. The final product is obtained after purification by column chromatography.

Scientific Research Applications

NQDI-1 has been extensively studied for its potential therapeutic applications. It has been found to inhibit the activity of the protein IKKβ, which is involved in the activation of the transcription factor NF-κB. NF-κB is known to play a crucial role in the regulation of inflammation, immunity, and cell survival. Therefore, NQDI-1 has been investigated for its potential therapeutic applications in various diseases, including cancer, inflammatory diseases, and neurodegenerative diseases.

properties

IUPAC Name

4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c19-26(24,25)13-7-8-17-16(10-13)14-5-2-6-15(14)18(20-17)11-3-1-4-12(9-11)21(22)23/h1-5,7-10,14-15,18,20H,6H2,(H2,19,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZCNHRPXIUGBPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C(NC3=C2C=C(C=C3)S(=O)(=O)N)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5789667

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